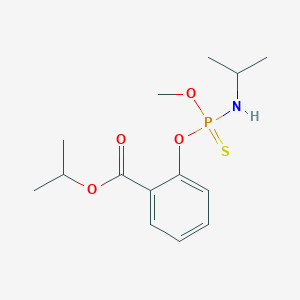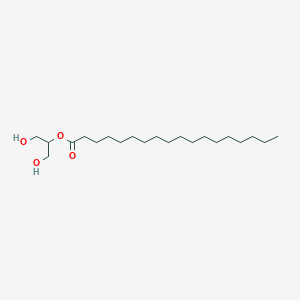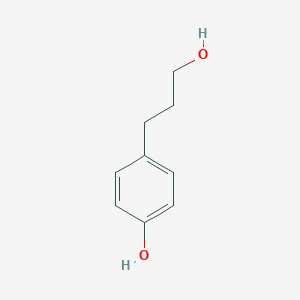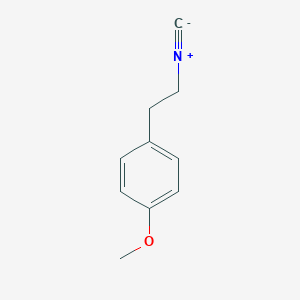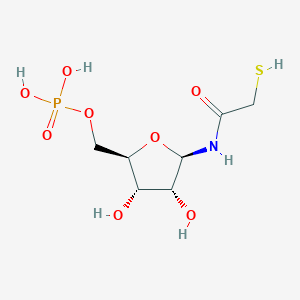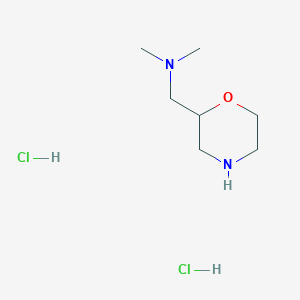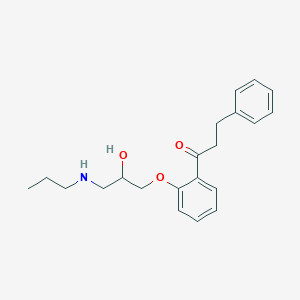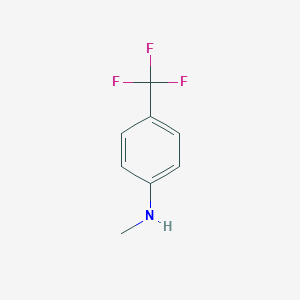
N-methyl-4-(trifluoromethyl)aniline
Vue d'ensemble
Description
“N-methyl-4-(trifluoromethyl)aniline” is a chemical compound used as a synthetic building block . It is derived from aniline, a compound found naturally in various substances .
Physical And Chemical Properties Analysis
“N-methyl-4-(trifluoromethyl)aniline” is a colorless to light yellow transparent liquid . It has a boiling point of 106 °C at 20 mmHg, a flash point of 98 °C, a specific gravity of 1.24, and a refractive index of 1.49 .Applications De Recherche Scientifique
Liquid Crystal Applications : N-methyl-4-(trifluoromethyl)aniline derivatives exhibit stable smectic B and A phases, useful in the development of liquid crystals. These derivatives demonstrate properties like high orientational order and stability in monolayer smectic states (Miyajima et al., 1995).
Electron Transport Materials in Electrophotography : Certain derivatives, such as N-(nitrofluorenylidene)anilines, are used as electron transport materials in positive charge electrophotography, offering high compatibility with polycarbonate (Matsui et al., 1993).
Synthesis of Biologically Active Compounds : The trifluoromethyl-substituted anilines have biological activity and are useful building blocks in pharmaceuticals. They can be transformed into a variety of valuable fluorine-containing molecules and heterocyclic compounds (Xie et al., 2014).
Chemical Sensor Development : These compounds are instrumental in developing sensors for biomarkers like 4-Aminophenol, indicating aniline exposure in the human body. They demonstrate high sensitivity and selectivity in these applications (Jin & Yan, 2021).
Organic Synthesis and Catalysis : N-methyl-4-(trifluoromethyl)aniline is used in visible-light-induced, iridium-catalyzed addition reactions to cyclic α,β-unsaturated carbonyl compounds, leading to a variety of chemical products (Lenhart & Bach, 2014).
Medical Imaging : Synthesis methods involving N-methyl-4-(trifluoromethyl)aniline derivatives are explored for potential applications in amyloid imaging agents for Alzheimer’s disease (Peng et al., 2009).
Non-Linear Optical Materials : Certain derivatives like 4-Chloro-3-(trifluoromethyl)aniline show potential as non-linear optical (NLO) materials due to their unique vibrational properties and molecular structures (Revathi et al., 2017).
Nuclear Magnetic Resonance Spectroscopy : These compounds also have applications in nuclear magnetic resonance spectroscopy to study the effects of methyl substituents on ring carbon shieldings and changes in charge distributions (Lauterbur, 1963).
Epoxy Systems in Material Science : N-methyl-4-(trifluoromethyl)aniline derivatives are utilized in synthesizing epoxy systems with enhanced water resistance and studying the non-Fickian behavior of these systems during water aging (Johncock & Tudgey, 1983).
Antiviral Agents : Certain N-methyl-4-(trifluoromethyl)aniline derivatives demonstrate antiviral activity, particularly against respiratory syncytial virus (RSV), suggesting their potential in medical applications (Fioravanti et al., 2015).
Safety And Hazards
“N-methyl-4-(trifluoromethyl)aniline” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Protective measures such as wearing protective gloves/clothing/eye protection/face protection, washing hands thoroughly after handling, and using it only outdoors or in a well-ventilated area are recommended .
Propriétés
IUPAC Name |
N-methyl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUYWZJPVLDHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568183 | |
| Record name | N-Methyl-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(trifluoromethyl)aniline | |
CAS RN |
22864-65-9 | |
| Record name | N-Methyl-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-4-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

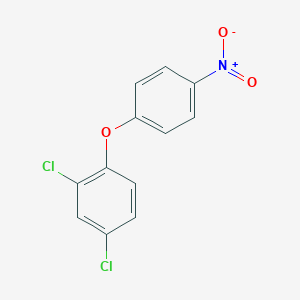
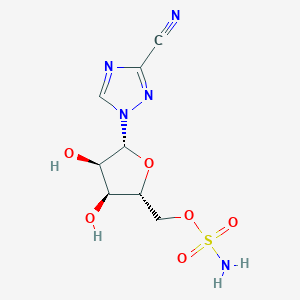
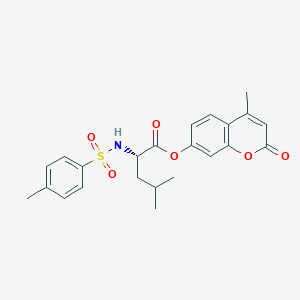
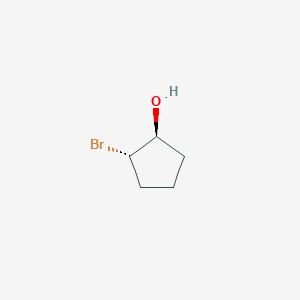
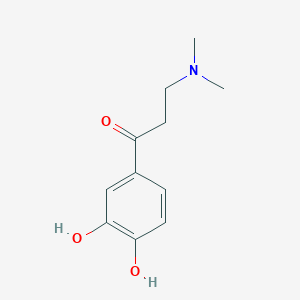

![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)
